tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a cyclopenta[d]thiazole and a piperidine ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include thionyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while substitution reactions could introduce various functional groups in place of the chloro group .
Scientific Research Applications
tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-chloro-4-oxo-4,5-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate: Similar spiro structure but with a thieno[2,3-c]pyran ring instead of a cyclopenta[d]thiazole.
tert-Butyl 2-(dimethylamino)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate: Features a pyrido[3,4-d]pyrimidine ring, showing different reactivity and applications.
Uniqueness
The uniqueness of tert-Butyl 2-chloro-4-oxo-4,6-dihydrospiro[cyclopenta[d]thiazole-5,4’-piperidine]-1’-carboxylate lies in its specific spiro linkage and the presence of both a cyclopenta[d]thiazole and a piperidine ring. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H19ClN2O3S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
tert-butyl 2-chloro-4-oxospiro[6H-cyclopenta[d][1,3]thiazole-5,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C15H19ClN2O3S/c1-14(2,3)21-13(20)18-6-4-15(5-7-18)8-9-10(11(15)19)17-12(16)22-9/h4-8H2,1-3H3 |
InChI Key |
KHUIUIVAIBSKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)N=C(S3)Cl |
Origin of Product |
United States |
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